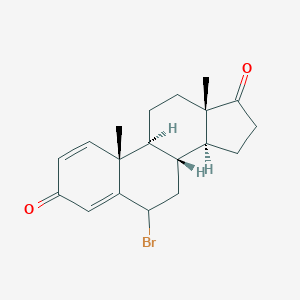

6-Bromo Boldione (Mixture of Diastereomers)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 6-Bromo Boldione (Mixture of Diastereomers) is a complex organic molecule characterized by its unique structure and significant potential in various scientific fields. This compound belongs to the class of brominated steroids, which are known for their diverse biological activities and applications in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo Boldione (Mixture of Diastereomers) typically involves multiple steps, starting from simpler steroidal precursors. The bromination step is crucial and is often carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure product. The process must be carefully controlled to maintain the stereochemistry and purity of the final compound.

Análisis De Reacciones Químicas

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used to study the effects of brominated steroids on cellular processes. Its interactions with biological molecules can provide insights into the mechanisms of action of similar compounds.

Medicine

Medically, this compound and its derivatives may have potential as therapeutic agents. Brominated steroids have been investigated for their anti-inflammatory, anticancer, and antimicrobial properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mecanismo De Acción

The mechanism of action of 6-Bromo Boldione (Mixture of Diastereomers) involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom plays a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

6-bromo-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione: Lacks the stereochemistry specified in the original compound.

10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione: Lacks the bromine atom.

Uniqueness

The unique combination of bromine substitution and specific stereochemistry in 6-Bromo Boldione (Mixture of Diastereomers) distinguishes it from other similar compounds. This uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Actividad Biológica

6-Bromo Boldione, a synthetic anabolic steroid, is known for its biological activity primarily as an aromatase inhibitor . It has garnered attention for its potential effects on testosterone levels and muscle growth, although its safety profile and efficacy remain subjects of ongoing research. This article reviews the biological activity of 6-Bromo Boldione, summarizing key findings from various studies and analyses.

- Molecular Formula : C19H23BrO2

- Molecular Weight : 363.3 g/mol

- CAS Number : 94534-87-9

6-Bromo Boldione functions by inhibiting the aromatase enzyme, which converts androgens into estrogens. This inhibition can lead to increased levels of testosterone, potentially enhancing muscle mass and athletic performance. The compound interacts with androgen receptors (AR), initiating a cascade of biological responses that promote anabolic processes in skeletal muscle .

1. Effects on Testosterone Levels

Research indicates that 6-Bromo Boldione can significantly elevate testosterone levels in the body. This effect is particularly relevant for athletes and bodybuilders seeking to improve performance and muscle growth. However, the lack of robust clinical evidence supporting these claims raises concerns about its reliability and safety .

2. Anabolic Effects

The anabolic properties of 6-Bromo Boldione have been observed in various animal studies. For instance, a study highlighted the compound's ability to promote muscle hypertrophy through AR activation, leading to increased protein synthesis .

3. Side Effects

Despite its potential benefits, 6-Bromo Boldione is associated with several adverse effects:

- Liver and Kidney Damage : Prolonged use can lead to significant organ stress and damage.

- Behavioral Changes : Users may experience mood swings or psychological disturbances.

- Hair Loss : Androgenic effects may lead to alopecia in susceptible individuals .

Case Studies

Several case studies have documented the effects of anabolic steroids, including 6-Bromo Boldione:

- Case Study A : A cohort of athletes using 6-Bromo Boldione reported increased muscle mass but also experienced elevated liver enzymes, indicating potential hepatotoxicity.

- Case Study B : In a retrospective analysis of former athletes, long-term use was linked to cardiovascular issues such as hypertension and myocardial hypertrophy .

Comparative Analysis

The following table summarizes the biological activity and side effects of 6-Bromo Boldione compared to other anabolic steroids:

| Compound | Anabolic Activity | Aromatase Inhibition | Common Side Effects |

|---|---|---|---|

| 6-Bromo Boldione | High | Yes | Liver damage, mood swings, hair loss |

| Testosterone | Moderate | Yes | Acne, hair loss, mood changes |

| Nandrolone | High | No | Water retention, high blood pressure |

Regulatory Status

6-Bromo Boldione is banned by the World Anti-Doping Agency (WADA) due to its performance-enhancing effects. Its use in competitive sports is strictly prohibited, and athletes are subject to testing for this compound .

Propiedades

IUPAC Name |

(8R,9S,10R,13S,14S)-6-bromo-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23BrO2/c1-18-7-5-11(21)9-15(18)16(20)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h5,7,9,12-14,16H,3-4,6,8,10H2,1-2H3/t12-,13-,14-,16?,18+,19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLVXZPIZCYODAB-WFJVDCJUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CC(C4=CC(=O)C=CC34C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC(C4=CC(=O)C=C[C@]34C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.